4-(3-Ethyl-4-hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde
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Overview
Description
4-(3-Ethyl-4-hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde is a compound with the molecular formula C₁₁H₁₅NO₂S and a molecular weight of 225.31 g/mol . This compound features a thiophene ring substituted with a pyrrolidine moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-(3-Ethyl-4-hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring .
Industrial Production Methods
Industrial production of thiophene derivatives can involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized for yield and purity, often involving high temperatures and the use of catalysts to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethyl-4-hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products
Oxidation: 4-(3-Ethyl-4-hydroxypyrrolidin-1-yl)thiophene-2-carboxylic acid.
Reduction: 4-(3-Ethyl-4-hydroxypyrrolidin-1-yl)thiophene-2-methanol.
Substitution: Various halogenated thiophene derivatives.
Scientific Research Applications
4-(3-Ethyl-4-hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(3-Ethyl-4-hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
4-(3-Ethyl-4-hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H15NO2S |
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Molecular Weight |
225.31 g/mol |
IUPAC Name |
4-(3-ethyl-4-hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c1-2-8-4-12(5-11(8)14)9-3-10(6-13)15-7-9/h3,6-8,11,14H,2,4-5H2,1H3 |
InChI Key |
SCPXWFVZWBSEMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(CC1O)C2=CSC(=C2)C=O |
Origin of Product |
United States |
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